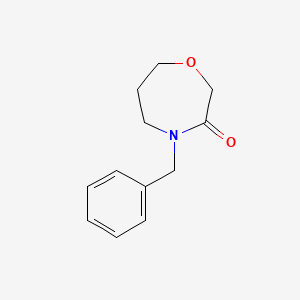

4-Benzyl-1,4-oxazepan-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,4-oxazepan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12-10-15-8-4-7-13(12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTFNRBQFFGXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)COC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzyl 1,4 Oxazepan 3 One and Its Derivatives

Stereoselective Synthesis Approaches for Oxazepane Scaffolds

Achieving stereochemical control is paramount in modern drug discovery and development. For oxazepane scaffolds, several strategies have been developed to produce enantiomerically pure or enriched compounds, which are crucial for studying and optimizing pharmacological activity. These methods primarily involve the use of chiral auxiliaries, asymmetric catalysis, and enantioselective cyclization reactions.

Asymmetric Catalysis Applications for Enantiopure Oxazepanes

Asymmetric catalysis represents a highly efficient and elegant strategy for generating enantiopure compounds, as only a small, substoichiometric amount of a chiral catalyst is needed to produce a large quantity of chiral product. frontiersin.org This approach has seen extraordinary developments, including applications in the synthesis of heterocyclic systems like oxazepanes.

Recent advances have highlighted the use of main group p-block elements, such as bismuth, in enantioselective reactions for synthesizing oxazepanes. researchgate.net Gold(I) catalysis has also emerged as a powerful tool. For example, chiral gold complexes have been used to catalyze enantioselective formal [4+3] cycloaddition reactions, yielding 1,2-oxazepane derivatives with high enantioselectivity (84–95% ee). beilstein-journals.org These reactions proceed through the generation of a chiral catalyst that activates the substrate and facilitates a stereoselective ring-forming event. beilstein-journals.org The choice of chiral ligand is critical for inducing high levels of asymmetry. researchgate.net

| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |

| Bi(OAc)₃ / Chiral Phosphoric Acid | Cyclization | Not specified for oxazepanes | Not specified | researchgate.net |

| Au(I) / Chiral Bisgold Complexes | [4+3] Cycloaddition | Nitrones and allenes | 84-95% | beilstein-journals.org |

| Rh / Bisphosphine-Thiourea Ligand | Asymmetric Hydrogenation | Cyclic imine hydrochlorides | >99% | researchgate.net |

| Chiral Urea Derivatives | Tail-to-Head Cyclization | Neryl chloride analogues | Not specified | nih.gov |

Enantioselective Cyclization Reactions from Precursors

Enantioselective cyclization involves the direct formation of a chiral ring from an achiral or prochiral acyclic precursor, guided by a chiral catalyst or reagent. This approach is highly atom-economical and can rapidly build molecular complexity. For oxazepane synthesis, several intramolecular cyclization strategies have been developed that exhibit excellent stereocontrol.

One notable method is the regio- and stereoselective 7-endo cyclization via haloetherification of chiral allylic amines. thieme-connect.comacs.org This reaction proceeds through a chiral bromonium intermediate, and its stereoselectivity is primarily controlled by the conformation of the substrate. acs.org Another powerful strategy is the Lewis acid-mediated "endo-dig" hydroalkoxylation-reduction cascade performed on internal alkynols, which provides an expedient and stereoselective route to 1,4-oxazepanes. nih.gov Similarly, a silver triflate (AgOTf) catalyzed intramolecular hydroalkoxylation of internal alkynes followed by reduction has been shown to produce 1,4-oxazepanes with high diastereoselectivity (dr ≥ 19:1). thieme-connect.com These methods showcase how the careful design of precursors and reaction conditions can overcome the inherent challenges of forming seven-membered rings with high stereochemical fidelity. thieme-connect.comthieme-connect.com

Novel Synthetic Route Development for 4-Benzyl-1,4-oxazepan-3-one

The development of new synthetic routes to this compound is driven by the need for efficient, scalable, and cost-effective processes. Research in this area focuses on optimizing the key ring-closing step to maximize yields and on developing methods to modify the oxazepane core to access a diverse range of derivatives.

Optimized Ring-Closing Strategies and Yield Enhancements

Ring-closing metathesis (RCM) and intramolecular etherification are two prominent strategies for constructing the oxazepane ring. The efficiency of these reactions is highly dependent on reaction conditions, and significant effort has been dedicated to their optimization. researchgate.netdrughunter.com For RCM, key factors include the choice of catalyst, solvent, temperature, and substrate concentration. drughunter.com For example, in the synthesis of macrocyclic compounds, careful selection from catalysts like Grubbs or Hoveyda-Grubbs, along with techniques like slow addition to maintain high dilution, can dramatically improve yields and minimize the formation of dimeric impurities. drughunter.comnih.gov

In the context of 1,4-oxazepanes, an acid-catalyzed reductive etherification of N-propargyl amino alcohols has been developed. rsc.org Mechanistic studies revealed that the formation of oxazepanes from internal alkynols proceeds through an alkyne hydration–cyclization–reduction sequence. rsc.org The choice of catalyst can be critical; for instance, using catalytic amounts of Ag(OTf) in a hydroalkoxylation-cyclization of alkynyl amino alcohols furnished 1,4-oxazepanes in excellent yields. thieme-connect.com The optimization of these cyclization reactions is crucial for making the synthesis of compounds like this compound practical for larger-scale applications. researchgate.net

| Strategy | Key Optimization Parameter | Effect on Yield/Purity | Reference |

| Ring-Closing Metathesis (RCM) | Catalyst choice (e.g., Zhan 1B), slow addition of substrate/catalyst, solvent (toluene). | Improved yield (>50% increase), minimized dimer impurity. | drughunter.com |

| Intramolecular Reductive Etherification | Substituents on the oxonium ion, nature of the R1 substituent. | Critical variables for selective formation of the desired product. | researchgate.net |

| Reductive Hydroalkoxylation | Use of catalytic Ag(OTf) instead of stoichiometric reagents. | Provided products in excellent yield and high diastereoselectivity (dr ≥ 19:1). | thieme-connect.com |

Functional Group Interconversions on the Oxazepane Core

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry for creating molecular diversity. wikipedia.orgfiveable.me Once the this compound scaffold is constructed, FGI allows for the synthesis of a wide array of derivatives by modifying the existing functional groups.

A common and important transformation is the modification of the N-benzyl group. The benzyl (B1604629) group is often used as a protecting group for the nitrogen atom and can be removed via hydrogenolysis. The resulting secondary amine can then be functionalized with different substituents to explore structure-activity relationships. For example, in a related spiroacetal scaffold containing an oxazepane ring, a benzyl protecting group was successfully exchanged for a Cbz carbamate. chemrxiv.org Other potential transformations on the oxazepane core could include reduction of the lactam carbonyl group to an amine or modifications to other substituents on the ring, should the synthesis allow for their incorporation. These interconversions are essential for library synthesis and the fine-tuning of a molecule's properties. chemrxiv.orgsolubilityofthings.com

Continuous Flow Synthesis Applications in Oxazepane Chemistry

Continuous flow synthesis, utilizing microreactor technology, is emerging as a powerful tool for the production of heterocyclic compounds, including oxazepane derivatives. beilstein-journals.orgresearchgate.net This methodology offers significant advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety when handling hazardous reagents, and improved reaction reproducibility. beilstein-journals.orgchimia.chrsc.org The high surface-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields, increased selectivity, and reduced reaction times. chimia.chrsc.orgnih.gov

While direct continuous flow synthesis of this compound is not extensively documented in dedicated studies, the principles have been successfully applied to structurally related heterocycles like benzodiazepines and benzooxazinones. researchgate.netnih.govrsc.org For instance, flow chemistry has been effectively used for the synthesis of 1,4-benzodiazepin-5-ones through the reduction of nitrobenzamides, a process that avoids extensive purification steps. rsc.org Similarly, a photosensitizer-free synthesis of 2H-benzo[b] researchgate.netresearchgate.netoxazin-2-ones has been achieved in a continuous-flow system, enabling gram-scale production with significantly improved efficiency compared to batch methods. nih.gov

The application of flow chemistry to the synthesis of the 1,4-oxazepan-3-one (B1610757) core could involve the telescoped synthesis where key bond-forming reactions, such as N-alkylation or cyclization, are performed sequentially in a continuous stream. This approach minimizes the isolation of intermediates, reduces waste, and can be automated for streamlined production. researchgate.net For example, a multi-step flow protocol has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating the potential for complex molecule construction in a continuous manner. rsc.org The use of packed-bed reactors with heterogeneous catalysts is another key aspect of flow chemistry that could be applied to oxazepane synthesis, facilitating catalyst recovery and simplifying product purification. rsc.org

Strategies for Benzyl Moiety Installation and Diversification

The introduction of the benzyl group onto the nitrogen atom of the 1,4-oxazepan-3-one scaffold is a critical step in the synthesis of the target compound.

The most direct method for installing the benzyl group is through N-alkylation of the parent 1,4-oxazepan-3-one ring. This typically involves reacting the secondary amine of the oxazepanone with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

A more contemporary and widely used approach is reductive amination . This method involves the reaction of the parent 1,4-oxazepan-3-one with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the desired 4-benzyl derivative. masterorganicchemistry.com Reductive amination is often preferred as it avoids the direct use of reactive benzyl halides and can proceed under milder conditions, preventing over-alkylation. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN and NaBH(OAc)₃ are particularly effective because they are selective for the iminium ion over the starting aldehyde, allowing for a one-pot procedure. masterorganicchemistry.com The reaction scope is broad, accommodating various substituted aldehydes and amines. acs.org Recent advancements have also explored the catalytic reductive amination of carboxylic acids, providing an alternative route from benzoic acid derivatives. rsc.org

The following table summarizes typical conditions for reductive amination to install a benzyl or substituted benzyl group.

| Precursors | Reagents & Conditions | Product | Notes |

| 1,4-Oxazepan-3-one, Benzaldehyde | NaBH(OAc)₃, Dichloroethane (DCE), Room Temp | This compound | A standard, mild, and efficient method for benzylation. |

| 2-Nitroaniline, Benzaldehyde | NaBH₄ | N-Benzyl-2-nitroaniline | Demonstrates the use of NaBH₄ for the reductive amination step prior to further cyclization reactions. researchgate.net |

| Amine, Aldehyde/Ketone | NaBH₃CN | Substituted Amine | NaBH₃CN is a common reagent that selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

| Carboxylic Acid, Amine | Phenylsilane, Zinc Acetate | N-Alkylated Amine | A catalytic method that uses carboxylic acids directly, avoiding the need to first form an aldehyde. rsc.org |

While this compound itself is achiral, the introduction of substituents on the oxazepane ring or the use of chiral precursors can lead to stereoisomers. Controlling the stereochemistry is crucial when developing chiral molecules.

Asymmetric synthesis of substituted 1,4-oxazepan-5-ones has been achieved starting from chiral aminoethanols and substituted oxirane-2-carboxylic esters. researchgate.net This strategy allows for the construction of enantiopure oxazepanone cores where the stereochemistry is set by the chiral starting materials. researchgate.net For instance, the synthesis of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones demonstrates precise control over multiple stereocenters on the ring. researchgate.net

Another approach involves the use of chiral auxiliaries. N-tert-butanesulfinyl imines have been employed as key intermediates in the stereocontrolled synthesis of other nitrogen-containing heterocycles, a strategy that could be adapted to oxazepane synthesis. mdpi.com This method involves the diastereoselective addition of nucleophiles to the chiral imine, followed by removal of the auxiliary to yield an enantioenriched product.

Enzymatic resolutions offer a powerful alternative for separating enantiomers. Carboxylesterases have been used for the enantioselective hydrolysis of racemic 3-acylhydroxy-1,4-benzdiazepin-2-ones, a structurally related heterocyclic system. biotechnology.kiev.ua Similarly, chemoenzymatic strategies using alcohol dehydrogenases (ADHs) and lipases have been developed for the asymmetric synthesis of 1,4-benzoxazine derivatives, key precursors to pharmaceuticals. nih.gov These biocatalytic methods can provide access to single enantiomers with high optical purity.

The table below outlines strategies for achieving stereochemical control in related heterocyclic systems, which are applicable to the synthesis of chiral this compound derivatives.

| Strategy | Key Reagents/Method | Target/Example | Key Feature |

| Chiral Pool Synthesis | (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester, Aminoethanols | (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones | Utilizes readily available chiral starting materials to define the final product's stereochemistry. researchgate.net |

| Chiral Auxiliary | (S)-tert-butanesulfinamide | 1-Substituted Homotropanones | Diastereoselective addition to a chiral imine intermediate controls the creation of new stereocenters. mdpi.com |

| Biocatalytic Reduction | Alcohol dehydrogenase (ADH) from Rhodococcus ruber | Enantiopure (S)-alcohols for benzoxazine (B1645224) synthesis | Highly selective enzymatic reduction of a prochiral ketone to yield a single enantiomer alcohol precursor. nih.gov |

| Enzymatic Resolution | Pig liver microsomal fraction carboxylesterase | S-enantiomer of 3-acetoxy-7-bromo-1-methyl-5-phenyl-1,2-dihydro-3H-1,4-benzdiazepine-2-one | Stereoselective hydrolysis of a racemic ester, allowing for the separation of enantiomers. biotechnology.kiev.ua |

Investigation of Biological Activities and Pharmacological Mechanisms of 4 Benzyl 1,4 Oxazepan 3 One

Exploration of Molecular Targets and Ligand-Receptor Interactions

There is no available research detailing the specific molecular targets of 4-Benzyl-1,4-oxazepan-3-one.

Neurotransmitter System Modulation

No studies have been published that investigate the modulatory effects of this compound on neurotransmitter systems.

There is no available data on the monoamine reuptake inhibition properties of this compound.

There is no available data from studies on the interaction between this compound and GABA receptors.

Enzyme Inhibition Profiling

No information is available regarding the enzyme inhibition profile of this compound.

Receptor Modulation Assays

There are no published results from receptor modulation assays for this compound.

In Vitro Pharmacological Characterization

A detailed in vitro pharmacological characterization of this compound has not been reported in the scientific literature.

Assessment of Antiproliferative and Apoptosis Induction Effects

There are no specific studies available in the peer-reviewed literature that assess the direct antiproliferative or apoptosis-inducing effects of this compound on cancerous or healthy cell lines. Research into the biological activities of related heterocyclic compounds, such as certain 1,4-benzodiazepin-3-one derivatives, has shown antiproliferative activity, but these findings cannot be directly attributed to this compound due to significant structural differences. The investigation of its potential as an anticancer agent has not been a reported focus of research.

Antimicrobial Efficacy Assessments against Pathogens

Comprehensive screening of this compound for antimicrobial efficacy against a panel of common bacterial or fungal pathogens has not been published. While the broader class of oxazepine derivatives has been explored for antibacterial properties, data specific to this compound is absent. Consequently, information regarding its minimum inhibitory concentration (MIC) or its spectrum of activity against pathogens is not available.

In Vivo Preclinical Efficacy Studies

Direct in vivo preclinical efficacy studies of this compound as a therapeutic agent have not been reported. Its documented role is confined to its use in the chemical synthesis of other molecules intended for in vivo testing.

Animal Model Selection for Specific Pharmacological Activities

Animal models are discussed in the context of testing the final products synthesized from this compound, rather than testing the compound itself. For example, derivatives of this compound designed as CCR1 antagonists have been evaluated in animal models of inflammation. google.com One such relevant model is the neutrophil recruitment model, which assesses the ability of a compound to block the inflammatory response. google.com These studies demonstrate the pharmacodynamic activity of the CCR1 antagonists, confirming that the chemical scaffold, for which this compound is a building block, is viable for producing biologically active molecules. google.com

Table 1: Animal Models for Derivatives

| Model Type | Disease Area | Purpose |

|---|---|---|

| Neutrophil Recruitment Model | Inflammation | To assess the in vivo pharmacodynamic activity of CCR1 antagonists. google.com |

Behavioral and Physiological Outcome Measures in Disease Models

Specific behavioral and physiological outcome measures for this compound are not available, as it has not been the subject of direct in vivo efficacy testing. For the CCR1 antagonist derivatives synthesized from it, physiological outcomes measured in animal models would typically include quantification of leukocyte infiltration into tissues, assessment of renal function markers, and analysis of inflammatory cytokine levels. google.com These measures, however, reflect the activity of the derivative compounds, not the synthetic intermediate.

Exploratory Safety Assessments in Translational Research

There is no published data on the exploratory safety or toxicological profile of this compound in translational research models. As a chemical intermediate that is not intended for direct administration, it has not undergone the standard battery of preclinical safety assessments that are required for investigational new drugs. Such assessments would typically be conducted on the final, purified active pharmaceutical ingredient that is synthesized from this precursor.

Structure Activity Relationships Sar and Rational Design of 4 Benzyl 1,4 Oxazepan 3 One Analogs

Elucidation of Key Pharmacophoric Features within the Oxazepane Scaffold

The 1,4-oxazepan-3-one (B1610757) scaffold represents a seven-membered heterocyclic system containing both nitrogen and oxygen atoms. The specific arrangement and nature of these heteroatoms, along with the carbonyl group and N-substituent, create a unique three-dimensional pharmacophore that dictates its interaction with biological targets.

Influence of Ring Size and Heteroatom Positioning on Activity

The seven-membered ring of the 1,4-oxazepane (B1358080) core provides a flexible yet defined conformational landscape. The relative positioning of the nitrogen at position 1, the oxygen at position 4, and the carbonyl group at position 3 is crucial for establishing the appropriate geometry for receptor binding. The preparation of seven-membered and larger heterocycles can be challenging, but their unique conformational properties make them attractive scaffolds in medicinal chemistry. rsc.org

Role of the N-Benzyl Substituent on Potency and Selectivity

The N-benzyl group is a common motif in pharmacologically active compounds, often contributing to potency and selectivity through various interactions with the target protein. In the context of 4-benzyl-1,4-oxazepan-3-one, the benzyl (B1604629) moiety can engage in hydrophobic, van der Waals, and electrostatic interactions with the receptor's binding pocket.

Impact of Carbonyl Group Location and Modifications

The carbonyl group at the 3-position of the 1,4-oxazepan-3-one scaffold introduces a planar, polar region that can participate in crucial hydrogen bonding interactions with a biological target. mhmedical.com The lone pair electrons on the carbonyl oxygen can act as hydrogen bond acceptors, a common feature in drug-receptor interactions.

Positional and Substituent Effects on Biological Profiles

The biological activity of this compound can be finely tuned by introducing various substituents at different positions on the molecule. These modifications can alter the compound's steric, electronic, and lipophilic properties, leading to changes in potency, selectivity, and pharmacokinetic profile.

Substituent Modifications on the Benzyl Moiety

Altering the substitution pattern on the aromatic ring of the N-benzyl group provides a powerful tool for probing the SAR of this compound analogs. The introduction of electron-donating or electron-withdrawing groups can modify the electronic properties of the benzyl ring, which may affect its interaction with the target.

For example, a study on thiazolyl N-benzyl-substituted acetamide (B32628) derivatives as Src kinase inhibitors revealed that substituents on the benzyl group significantly impacted their inhibitory activity. chapman.edu The introduction of a fluoro group at the 4-position of the benzyl ring led to a slight decrease in potency, while a methyl group at the same position caused a more significant drop in activity. chapman.edu Similarly, in a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, substitutions on the benzyl ring influenced their inhibitory activity against monoamine oxidase and cholinesterase. nih.gov These examples demonstrate that both the nature and position of substituents on the benzyl moiety can have a profound effect on the biological activity of N-benzyl compounds.

Table 1: Hypothetical Biological Activity of this compound Analogs with Benzyl Ring Substitutions

| Compound | R1 (ortho) | R2 (meta) | R3 (para) | Hypothetical Biological Activity (IC50, µM) |

| 1 | H | H | H | 1.5 |

| 2 | F | H | H | 2.1 |

| 3 | H | Cl | H | 3.5 |

| 4 | H | H | OCH3 | 0.8 |

| 5 | H | H | NO2 | 5.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles observed in related compound series.

Stereoisomeric Effects on Biological Activity and Chiral Recognition

The 1,4-oxazepane ring of this compound can possess stereogenic centers, leading to the existence of different stereoisomers. It is well-established in medicinal chemistry that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.

The synthesis of polysubstituted chiral 1,4-oxazepanes has been achieved with good yields and excellent regio- and stereoselectivities. figshare.com This opens the door to the preparation of enantiomerically pure analogs of this compound, allowing for the investigation of the biological activities of individual stereoisomers. The stereochemistry of the substituents on the oxazepane ring will dictate the three-dimensional arrangement of the pharmacophoric groups, which in turn will affect how the molecule is recognized and bound by its biological target. The development of stereoselective synthetic methods is therefore crucial for the rational design of potent and selective 1,4-oxazepan-3-one-based therapeutic agents.

Derivatization of the Oxazepane Ring System

The seven-membered 1,4-oxazepane ring is a key structural feature that offers significant opportunities for chemical modification to modulate the pharmacological properties of this compound analogs. Derivatization of this heterocyclic system allows for the exploration of the surrounding chemical space, influencing factors such as binding affinity, selectivity, and pharmacokinetic parameters. Research has focused on several strategies to modify the oxazepane ring, including substitution at various positions and alteration of the ring structure itself.

One key approach involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. A reported method utilizes polymer-supported homoserine, which is first immobilized on a Wang resin. rsc.org This solid-phase synthesis allows for systematic modifications. The immobilized amino acid can be reacted with different nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones. rsc.org Cleavage from the polymer support under specific conditions can yield various 1,4-oxazepane derivatives, demonstrating a versatile method for creating a library of analogs with diverse substitutions on the ring. rsc.org

Further studies on 2,4-disubstituted 1,4-oxazepanes have shown that the size and conformation of the oxazepane ring are important for biological activity, particularly for affinity to targets like the dopamine (B1211576) D(4) receptor. nih.govresearchgate.net Modifications are not limited to simple substitutions; they can also involve the introduction of new functional groups or even bioisosteric replacement of the oxygen or nitrogen atoms to fine-tune the electronic and steric properties of the molecule. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy. For instance, replacing the ether oxygen with a sulfur atom (to form a 1,4-thiazepane (B1286124) ring) or modifying the lactam carbonyl group can significantly alter the compound's binding mode and metabolic stability.

The table below summarizes various derivatization strategies for the 1,4-oxazepane ring system and their observed impact on biological activity.

| Modification Strategy | Position(s) | Example Substituents/Modifications | Rationale & Observed Impact | Reference |

| Substitution | C-2, C-5, C-6, C-7 | Alkyl groups, Aryl groups, Carboxylic acids | To probe steric and electronic requirements of the binding pocket. Ring size and substitution pattern found to be important for dopamine D(4) receptor affinity. | nih.govresearchgate.net |

| Chiral Synthesis | C-5 | Introduction of a carboxylic acid group with defined stereochemistry | To create stereochemically pure isomers and investigate enantioselective binding. | rsc.org |

| Bioisosteric Replacement | O-1, N-4 | Replacement of oxygen with sulfur (Thiazepane); replacement of the lactam carbonyl with other groups (e.g., oxadiazole). | To improve metabolic stability, polarity, and pharmacokinetic properties. 1,3,4-oxadiazole (B1194373) rings, for example, can reduce metabolic degradation compared to 1,2,4-oxadiazole (B8745197) rings. | rsc.org |

| Ring Fusion | - | Fusing the oxazepane ring with an aromatic ring (e.g., creating a benzoxazepine). | To create a more rigid scaffold, potentially increasing affinity and selectivity by reducing conformational flexibility. | researchgate.netnih.gov |

This table is generated based on derivatization principles in medicinal chemistry and findings from studies on oxazepane and related heterocyclic systems.

Development of SAR Models for Therapeutic Optimization

The rational design of more potent and selective this compound analogs is heavily reliant on the development and application of Structure-Activity Relationship (SAR) models. These models provide a quantitative or qualitative framework for understanding how specific structural features of a molecule contribute to its biological activity. nih.gov For 1,4-oxazepane derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been particularly insightful. nih.govacs.org

One such study focused on a series of 2,4-disubstituted 1,4-oxazepanes developed as selective ligands for the dopamine D(4) receptor. A 3D-QSAR analysis was performed using the GRID/GOLPE methodology to better understand the relationship between the chemical structures and their binding affinities. nih.govresearchgate.net This computational technique calculates molecular interaction fields (GRID) and uses statistical methods (GOLPE) to correlate variations in these fields with changes in biological activity.

The analysis of the 3D-QSAR model identified several key regions of the molecules that are crucial for high affinity:

Aromatic Systems: The regions around the two benzene (B151609) rings (the N-benzyl group and another aromatic substituent) were found to be significant.

Aliphatic Amine: The nature and conformation of the amine within the 1,4-oxazepane system were highlighted as important.

Ring Size: The model confirmed that the size of the 1,4-oxazepane ring itself influences affinity, suggesting an optimal fit within the receptor's binding pocket. nih.govresearchgate.net

These insights allow medicinal chemists to prioritize which analogs to synthesize. For example, the model might indicate that adding a bulky group at a specific position on one of the benzene rings would clash with the receptor, while adding a hydrogen bond donor at another position would be beneficial. By guiding the design process, SAR models accelerate the optimization of lead compounds, aiming to enhance therapeutic efficacy while minimizing potential side effects. nih.gov

The table below outlines key findings from SAR and QSAR models relevant to the optimization of 1,4-oxazepane-based therapeutic agents.

| SAR/QSAR Model Type | Key Structural Features Analyzed | Findings for Therapeutic Optimization | Reference |

| 3D-QSAR (GRID/GOLPE) | 2,4-disubstituted 1,4-oxazepanes | Regions around benzene rings and the aliphatic amine are critical for affinity. The size of the oxazepane ring is also an important factor. | nih.govresearchgate.netacs.org |

| General SAR | Substituents on the N-benzyl group | Non-bulky, hydrophobic groups are generally well-tolerated and can retain high activity. | nih.gov |

| General SAR | Substituents on the oxazepane ring | The position and nature of substituents can fine-tune receptor selectivity and potency. | nih.govmdpi.com |

| Pharmacophore Modeling | Overall arrangement of functional groups | Identifies essential features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers required for activity. | nih.gov |

This table synthesizes information from specific QSAR studies on 1,4-oxazepanes and general principles from related SAR investigations.

Computational Chemistry and Molecular Modeling Applications in 4 Benzyl 1,4 Oxazepan 3 One Research

Ligand-Protein Docking Studies for Target Identification and Binding Mode Analysis

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in identifying potential biological targets for a compound and elucidating the specific interactions that stabilize the ligand-protein complex.

In the investigation of 4-Benzyl-1,4-oxazepan-3-one, molecular docking studies are employed to screen a wide range of clinically relevant protein targets to identify those with the highest binding affinity for the compound. latrobe.edu.aumdpi.compatsnap.com This process, often referred to as reverse docking, can help to uncover novel mechanisms of action or explain off-target effects. nih.gov Once a primary target is identified, docking simulations provide a detailed visualization of the binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This information is crucial for understanding the molecular basis of the compound's activity and for guiding the rational design of derivatives with improved binding affinity and selectivity.

A hypothetical docking study of this compound against a panel of protein kinases, a common class of drug targets, might yield the following results:

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase A | -9.8 | Lys72, Leu148, Asp165 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.2 | Val35, Ala52, Phe164 | Hydrophobic, Pi-Stacking |

| Kinase C | -8.5 | Glu91, Asn141, Met144 | Hydrogen Bond, Hydrophobic |

These hypothetical results would suggest that this compound has a high binding affinity for Kinase A, and the detailed interaction data would provide a roadmap for medicinal chemists to synthesize new analogs with enhanced potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.comtandfonline.com In the context of this compound, MD simulations provide valuable insights into its conformational flexibility and the stability of its interaction with a protein target.

By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe the dynamic behavior of the binding pose predicted by docking studies. youtube.com This allows for an assessment of the stability of the key interactions over time and can reveal subtle conformational changes in both the ligand and the protein that are not apparent in static docking models. Conformational analysis of the free ligand in solution is also important to understand its preferred shapes, which can influence its ability to bind to a target. mdpi.comoup.comacs.org

A typical MD simulation study for the this compound-Kinase A complex might involve analyzing parameters such as:

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Binding Free Energy (kcal/mol) |

| 10 | 1.2 | 3 | -10.1 |

| 20 | 1.5 | 2 | -9.7 |

| 50 | 1.4 | 3 | -10.3 |

| 100 | 1.3 | 3 | -10.2 |

The stability of the Root Mean Square Deviation (RMSD) of the ligand, the consistent presence of hydrogen bonds, and a favorable binding free energy throughout the simulation would provide strong evidence for a stable binding interaction.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. svuonline.orgnih.gov 3D-QSAR methods extend this by considering the three-dimensional properties of the molecules. nih.govneovarsity.orgnih.govrutgers.edu These methodologies are invaluable in drug design for predicting the activity of unsynthesized compounds and for identifying the key structural features that influence potency.

In the study of this compound, a QSAR model would be developed using a dataset of structurally related analogs with experimentally determined biological activities. The model would correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), would generate a 3D grid around an aligned set of molecules and calculate steric and electrostatic fields, providing a visual representation of where modifications to the structure would likely lead to increased or decreased activity. rutgers.edu

A simplified 2D-QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = 0.75 * logP - 0.23 * MW + 1.54 * HBD_Count + 2.1

This equation would suggest that higher lipophilicity (logP) and a greater number of hydrogen bond donors (HBD_Count) are positively correlated with activity, while molecular weight (MW) has a negative correlation.

Virtual Screening and Lead Discovery Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. nih.govtechnologynetworks.com

For this compound, if it is identified as a hit compound from an initial screen, its structure can be used as a template for ligand-based virtual screening to find similar compounds in large databases. eurofinsdiscovery.com Alternatively, if a protein target has been identified, structure-based virtual screening can be employed to dock millions of commercially available compounds into the binding site to identify novel scaffolds that may have better properties than the initial hit. eurofinsdiscovery.comresearchgate.net

The output of a virtual screening campaign is typically a ranked list of compounds based on their predicted binding affinity or similarity to a known active molecule. A subset of these top-ranking compounds would then be selected for experimental validation.

| Database Screened | Number of Compounds | Screening Method | Number of Hits Selected |

| ZINC | 15,000,000 | Structure-based Docking | 100 |

| Enamine REAL | 4,500,000,000 | Ligand-based Similarity | 200 |

| Internal Library | 500,000 | Pharmacophore Screening | 50 |

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. acs.orgnih.govnih.gov These computational models can predict a wide range of properties, including solubility, permeability, plasma protein binding, and metabolic stability. cambridge.org

For this compound, a suite of in silico ADME models would be used to assess its drug-like properties. biorxiv.org This would involve calculating various physicochemical descriptors and using them as input for predictive models. The results of these predictions can help to identify potential liabilities, such as poor absorption or rapid metabolism, that may need to be addressed through chemical modification. Pharmacokinetic modeling can then integrate these predicted parameters to simulate the concentration-time profile of the compound in the body. biorxiv.org

A summary of in silico ADME predictions for this compound might be presented as follows:

| ADME Property | Predicted Value | Interpretation |

| Aqueous Solubility | -4.5 log(mol/L) | Moderately Soluble |

| Caco-2 Permeability | 15 x 10^-6 cm/s | High Permeability |

| Plasma Protein Binding | 85% | High Binding |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Human Oral Absorption | 90% | High |

These predictions would suggest that this compound has a promising ADME profile, warranting further preclinical development.

Medicinal Chemistry and Drug Discovery Implications of 4 Benzyl 1,4 Oxazepan 3 One

4-Benzyl-1,4-oxazepan-3-one as a Privileged Scaffold or Building Block in Drug Synthesis

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.gov Seven-membered heterocyclic rings like oxazepanes are considered privileged structures in medicinal chemistry due to their conformational flexibility and ability to present substituents in specific three-dimensional orientations. nih.gov The 1,4-oxazepane (B1358080) core, in particular, is found in various pharmacologically relevant compounds. researchgate.net

This compound serves as a key synthetic intermediate or building block for creating more complex molecules. The core structure combines several important features:

A 1,4-oxazepane ring: A seven-membered lactam that provides a defined three-dimensional shape.

A benzyl (B1604629) group: Attached to the nitrogen atom (N-4), this group increases lipophilicity, which can be crucial for crossing biological membranes. It also provides a site for further chemical modification.

A ketone group (lactam carbonyl): This functional group at the 3-position can participate in hydrogen bonding and is a key feature of the lactam structure.

The synthesis of 1,4-oxazepane derivatives can be achieved through various organic chemistry routes, often involving cyclization reactions. rsc.org The presence of the benzyl group is a common strategy in medicinal chemistry to explore structure-activity relationships, as seen in the development of ligands for various receptors. acs.org For instance, research on related morpholine (B109124) and 1,4-oxazepane derivatives has shown that N-benzyl substitution is integral to their interaction with biological targets like the dopamine (B1211576) D4 receptor. acs.orgnih.gov Therefore, this compound represents a versatile starting material for generating libraries of compounds for screening against a wide array of biological targets.

Table 1: Comparison of Heterocyclic Scaffolds in Medicinal Chemistry

| Scaffold | Ring Size | Key Features | Known Biological Activities |

|---|---|---|---|

| 1,4-Oxazepane | 7-membered | Contains one oxygen and one nitrogen atom; flexible conformation. | Antidepressant, antihistaminic, anticancer, CNS activity. nih.gov |

| 1,4-Benzodiazepine | 7-membered (fused) | Benzene (B151609) ring fused to a diazepine (B8756704) ring; well-established pharmacophore. | Anxiolytic, anticonvulsant, muscle relaxant. chemisgroup.usrug.nl |

| Oxazole | 5-membered | Contains one oxygen and one nitrogen atom; aromatic. | Anticancer, antimicrobial, anti-inflammatory. nih.gov |

| 1,3,4-Oxadiazole (B1194373) | 5-membered | Contains one oxygen and two nitrogen atoms; bioisostere for amides/esters. | Antidiabetic, anticancer, antimicrobial, antiviral. ijper.orgnih.gov |

Lead Optimization Strategies for Enhanced Efficacy and Selectivity

Once a "hit" compound with initial biological activity is identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the compound's properties, such as potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.comazolifesciences.com For a lead compound based on the this compound scaffold, several optimization strategies can be employed.

A primary method is the exploration of the Structure-Activity Relationship (SAR). patsnap.com This involves systematically modifying the lead structure to understand how chemical changes affect biological activity. Key modifications could include:

Substitution on the Benzyl Ring: Adding various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, or para positions of the phenyl ring can significantly alter electronic properties, lipophilicity, and steric profile. This can lead to improved binding affinity and selectivity for the target protein. SAR studies on benzo[e] acs.orgnih.govoxazepin-2(3H)-one analogues have demonstrated that substitution patterns are critical for potency. mdpi.com

Modification of the Oxazepane Ring: Introducing substituents at other available positions on the seven-membered ring can explore new binding interactions. The size and conformation of the oxazepane ring itself can also be important for affinity. nih.gov

Replacement of the Benzyl Group: Replacing the benzyl group with other aryl or alkyl groups can modulate the compound's properties. For instance, replacing it with a different heterocyclic ring could introduce new hydrogen bonding opportunities or improve solubility.

Computational methods like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and free energy perturbation (FEP) calculations can guide these modifications, predicting how changes might affect target interaction and reducing the need for extensive experimental synthesis. patsnap.comnih.gov

Table 2: Hypothetical Lead Optimization Strategies for this compound

| Modification Site | Example Modification | Potential Goal | Rationale |

|---|---|---|---|

| Para-position of Benzyl Ring | Add a fluorine or chlorine atom | Increase potency, alter metabolism | Halogen bonding can enhance protein-ligand interactions; blocking metabolic sites can increase half-life. |

| Nitrogen Atom (N-4) | Replace benzyl with a pyridylmethyl group | Improve solubility, add H-bond acceptor | The pyridine (B92270) nitrogen can improve aqueous solubility and interact with the biological target. |

| Oxazepane Ring (e.g., C-2, C-5) | Introduce a methyl or hydroxyl group | Explore new binding pockets, improve stereochemistry | Additional substituents can probe the steric and electronic requirements of the binding site. |

| Lactam Carbonyl (C-3) | Bioisosteric replacement (e.g., with a tetrazole) | Improve metabolic stability and cell permeability | Replacing the amide bond can prevent hydrolysis by amidase enzymes. |

Prodrug Design and Advanced Formulation Strategies for Improved Pharmacological Profile

Even with optimal potency and selectivity, a drug candidate can fail due to poor pharmacokinetic properties, such as low absorption, rapid metabolism, or poor distribution to the target tissue. Prodrug strategies offer a powerful solution by temporarily masking a functional group of a drug to improve its delivery. mdpi.com Prodrugs are inactive compounds that are converted in vivo to the active parent drug through enzymatic or chemical reactions. nih.gov

For derivatives of this compound, several prodrug approaches could be considered:

Enzyme-Activated Prodrugs: The lactam bond within the oxazepane ring is generally stable. However, prodrug strategies often focus on attaching promoieties that are cleaved by common enzymes like esterases or phosphatases. nih.gov For example, a substituent could be added to the scaffold that contains an ester linkage. Once in the body, esterases would cleave this linkage, triggering a cascade (e.g., an intramolecular cyclization) that releases the active drug. mdpi.com

Improving Solubility: To enhance the aqueous solubility of a lipophilic derivative, polar functional groups like phosphate (B84403) esters or amino acids can be introduced. These groups are designed to be cleaved off after administration, releasing the active, more lipophilic drug to cross cell membranes.

Targeted Delivery: Prodrugs can be designed to be activated only at the target site. For instance, a promoiety could be attached that is specifically cleaved by an enzyme that is overexpressed in tumor cells, thereby concentrating the active drug where it is needed and reducing systemic toxicity.

Advanced formulation strategies also play a role in improving a drug's pharmacological profile. These can include incorporating the drug into nanoparticles, liposomes, or developing extended-release formulations to maintain therapeutic concentrations over a longer period and improve patient compliance.

Exploration of New Therapeutic Areas and Unmet Medical Needs

The versatility of the 1,4-oxazepane scaffold suggests its potential application across a range of therapeutic areas. researchgate.net Derivatives have been investigated for various effects, highlighting the broad utility of this chemical class.

Central Nervous System (CNS) Disorders: The 1,4-oxazepane scaffold has been explored for activity at CNS targets. For example, derivatives have been synthesized and tested as selective ligands for the dopamine D4 receptor, which is implicated in schizophrenia. nih.gov The ability of N-benzylated heterocyclic compounds to cross the blood-brain barrier makes this a promising area of investigation.

Oncology: Many heterocyclic scaffolds are the basis for anticancer agents. nih.gov For instance, the related 1,5-dihydrobenzo[e] acs.orgnih.govoxazepin-2(3H)-one core was identified in compounds that induce differentiation in acute myeloid leukemia (AML) cells, offering a potential alternative to cytotoxic chemotherapy. mdpi.com Given these precedents, libraries based on this compound could be screened for antiproliferative activity against various cancer cell lines.

Cardiovascular Diseases: Research into related structures has revealed potential cardiovascular applications. For example, a series of compounds containing a 1,4-diazepane ring (structurally similar to oxazepane) showed positive inotropic effects, suggesting potential for treating heart failure. nih.gov

Infectious Diseases: The constant challenge of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antivirals. Heterocyclic compounds like oxadiazoles (B1248032) have shown broad antimicrobial activity. ijper.org Therefore, screening 1,4-oxazepane derivatives for activity against bacterial, fungal, or viral pathogens could address significant unmet medical needs.

The exploration of scaffolds like this compound is crucial for populating the drug discovery pipeline with novel chemical entities. By leveraging it as a building block and applying modern medicinal chemistry strategies, it may be possible to develop new therapies for diseases with limited or inadequate treatment options.

Advanced Analytical Methodologies for Research on 4 Benzyl 1,4 Oxazepan 3 One

High-Resolution Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR in advanced research)

Spectroscopic methods are indispensable for the detailed structural elucidation of 4-Benzyl-1,4-oxazepan-3-one, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the oxazepane ring. The aromatic protons would typically appear in the downfield region (δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (Ar-CH₂) would be a singlet around δ 4.5-4.7 ppm. The methylene protons of the seven-membered ring would produce more complex multiplets in the upfield region due to their varied chemical environments and spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing characteristic signals for the carbonyl carbon of the lactam (δ ~170 ppm), the aromatic carbons of the benzyl group (δ 127-140 ppm), and the various aliphatic carbons of the oxazepane ring. rsc.org

Table 1: Predicted NMR Spectral Data for this compound

| Atom Type | Technique | Expected Chemical Shift (δ ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | ¹H NMR | 7.2 - 7.4 |

| Benzylic Protons (Ar-CH₂) | ¹H NMR | 4.5 - 4.7 |

| Oxazepane Ring Protons | ¹H NMR | 2.5 - 4.0 |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~170 |

| Aromatic Carbons | ¹³C NMR | 127 - 140 |

| Benzylic Carbon (Ar-CH₂) | ¹³C NMR | ~55 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₅NO₂). nih.gov The fragmentation pattern observed in the mass spectrum offers further structural confirmation. For this compound, key fragmentation would likely involve the loss of the benzyl group (m/z 91) and characteristic cleavages of the oxazepane ring. researchgate.net

Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide Carbonyl (C=O) | Stretch | 1650 - 1680 |

| C-O-C (Ether) | Stretch | 1070 - 1150 |

| C-N (Amine/Amide) | Stretch | 1250 - 1350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Data are based on typical frequencies for these functional groups found in similar molecular structures. researchgate.netnist.govnist.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers if it is chiral.

Purity Assessment using HPLC High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical and chemical compounds. A reverse-phase HPLC (RP-HPLC) method would be suitable for assessing the purity of this compound. scirp.org This technique separates compounds based on their polarity.

Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C8 or C18, 150 x 4.6 mm, 3-5 µm |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV at a wavelength such as 254 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30 - 40 °C |

These conditions are illustrative and would require optimization for this specific compound. scirp.orgsielc.com

Enantiomeric Separation If this compound is synthesized as a racemic mixture, its enantiomers must be separated to study their individual properties. Chiral HPLC, using a chiral stationary phase (CSP), is the most common and effective method for this purpose. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of heterocyclic compounds. frontiersin.org The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. semanticscholar.orgnih.gov

Table 4: Common Chiral Stationary Phases for Enantiomeric Separation

| CSP Type | Examples | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Isopropanol |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol |

The choice of CSP and mobile phase is critical and must be determined empirically. nih.govfrontiersin.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com For a chiral molecule like this compound, X-ray crystallography can unambiguously determine its absolute configuration.

Table 5: Illustrative Crystallographic Data for a Structurally Related Compound (4-benzyl-2H-benzo[b] chemical-suppliers.euchiralen.comthiazin-3(4H)-one)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NOS |

| Formula Weight | 255.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.8711 (7) |

| b (Å) | 5.3815 (3) |

| c (Å) | 21.1997 (13) |

| β (°) | 93.128 (1) |

| Volume (ų) | 1238.39 (13) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 150 |

Source: Data from the crystallographic analysis of 4-benzyl-2H-benzo[b] chemical-suppliers.euchiralen.comthiazin-3(4H)-one. nih.gov This data provides a blueprint for the kind of precise structural information that would be obtained for this compound upon successful crystallization and diffraction analysis.

Challenges and Future Research Directions for 4 Benzyl 1,4 Oxazepan 3 One

Addressing Synthetic Scalability and Green Chemistry Principles

Future research must prioritize the development of synthetic strategies that adhere to the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions, and the minimization of hazardous solvents and reagents. wjpmr.comnih.gov The application of novel catalytic systems, flow chemistry, and microwave-assisted synthesis could offer significant advantages in this regard, potentially leading to more efficient and environmentally benign production methods. unibo.it

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

| Methodology | Advantages | Disadvantages | Relevance to 4-Benzyl-1,4-oxazepan-3-one |

| Traditional Synthesis | Well-established procedures. | Often involves harsh reaction conditions, hazardous reagents, and significant waste generation. | Current likely method, but in need of improvement for scalability. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced purity. | Can be challenging to scale up for industrial production. | A promising avenue for optimizing reaction conditions and reducing energy consumption. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and potential for continuous manufacturing. | Requires specialized equipment and process optimization. | Ideal for achieving high-throughput synthesis and improving scalability. |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable enzymes. | Enzyme stability and cost can be limiting factors. | A green alternative that could lead to enantiomerically pure products. |

Deeper Understanding of Pharmacological Mechanisms at a Molecular Level

While oxazepine derivatives have been associated with a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties, the specific molecular targets and mechanisms of action for this compound remain largely uncharacterized. researchgate.netresearchgate.net A significant challenge is the identification of its primary binding partners within the complex cellular milieu. Without this fundamental knowledge, the rational design of more potent and selective analogues is hindered.

Future research should employ a multi-pronged approach to elucidate the pharmacological profile of this compound. Techniques such as affinity chromatography, chemical proteomics, and computational docking studies can be utilized to identify and validate its molecular targets. Subsequent in-depth biochemical and cellular assays will be crucial to unravel the downstream signaling pathways modulated by the compound. A new series of 2,4-disubstituted 1,4-oxazepanes has shown selectivity for the dopamine (B1211576) D(4) receptor, suggesting a potential area of investigation for this compound. nih.gov

Development of Predictive Biomarkers for Therapeutic Response

The translation of a promising compound from preclinical studies to clinical success is often hampered by the lack of reliable biomarkers to predict patient response. For a novel compound like this compound, a significant hurdle will be the identification and validation of biomarkers that can guide its clinical development. These biomarkers could be genetic, proteomic, or metabolic signatures that correlate with the compound's efficacy or potential for adverse effects.

Future research efforts should focus on the discovery of such predictive biomarkers in relevant preclinical models of disease. This could involve genomic and proteomic profiling of responsive versus non-responsive cell lines or animal models. The identification of a clear biomarker signature would not only de-risk clinical trials but also pave the way for a personalized medicine approach, where treatment could be tailored to patients most likely to benefit.

Integration of Omics Technologies in Drug Discovery Pipelines

The advent of high-throughput "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized drug discovery. nih.gov A key challenge in the development of this compound is the effective integration of these powerful tools into its discovery and development pipeline. The vast and complex datasets generated by omics experiments require sophisticated bioinformatics and computational tools for analysis and interpretation.

Future research should leverage these technologies to gain a systems-level understanding of the biological effects of this compound. For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns in response to compound treatment, providing insights into its mechanism of action. Proteomic studies can identify changes in protein expression and post-translational modifications, while metabolomics can shed light on the compound's impact on cellular metabolism.

Table 2: Application of Omics Technologies in the Study of this compound

| Omics Technology | Potential Application | Expected Insights |

| Genomics | Identification of genetic markers associated with drug response. | Understanding patient-to-patient variability and potential for personalized medicine. |

| Transcriptomics | Profiling of gene expression changes upon compound treatment. | Elucidation of molecular pathways affected by the compound. |

| Proteomics | Identification of protein targets and off-targets. | Understanding the mechanism of action and potential for side effects. |

| Metabolomics | Analysis of changes in cellular metabolite levels. | Insights into the compound's effects on cellular metabolism and overall physiological state. |

Emerging Applications and Unexplored Biological Potentials for Oxazepane Derivatives

The known biological activities of oxazepine derivatives suggest a wide range of potential therapeutic applications. researchgate.netresearchgate.net However, the full biological potential of the 1,4-oxazepane (B1358080) scaffold, and specifically of this compound, is likely yet to be fully explored. A significant challenge is to move beyond the traditional screening paradigms and investigate novel and emerging therapeutic areas.

Future research should focus on screening this compound and a diverse library of its derivatives against a wide array of biological targets and disease models. This could include investigating their potential in areas such as neurodegenerative diseases, metabolic disorders, and rare genetic diseases. Furthermore, exploring the compound's potential as a chemical probe to study fundamental biological processes could open up new avenues of research and lead to the discovery of novel therapeutic targets. The structural similarity to 1,4-diazepane derivatives, which have shown positive inotropic effects, suggests a potential for cardiovascular applications that could be investigated. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Benzyl-1,4-oxazepan-3-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with carbonyl-containing reagents. For example, benzo-1,4-oxazepine derivatives are synthesized via reactions of substituted phenyl compounds with chlorides (e.g., 4-ClC₆H₄ or CH₃Cl) under controlled stoichiometry . Yield optimization requires adjusting reaction time, temperature, and solvent polarity. Variations in substituents (e.g., chloro or methyl groups) on the benzyl or oxazepanone ring can alter steric and electronic effects, impacting reaction efficiency .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Structural confirmation relies on ¹H-NMR and ¹³C-NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and carbonyl carbons (δ ~170 ppm). Electron Ionization Mass Spectrometry (EIMS) provides molecular ion peaks (e.g., m/z 228.24 for benzyl derivatives) and fragmentation patterns . Elemental analysis (C, H, N) validates stoichiometric ratios, with deviations >0.3% indicating impurities .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow OSHA guidelines for organic solvents and chlorinated reagents. Use fume hoods for reactions involving volatile intermediates (e.g., methyl chloride). PPE (gloves, goggles) is mandatory due to potential irritancy of benzyl derivatives. Waste disposal must comply with EPA regulations for nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilicity at the carbonyl group and nucleophilic sites on the oxazepanone ring. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes), guiding functionalization strategies. Software like Gaussian or ORCA models transition states for cycloaddition or ring-opening reactions .

Q. What experimental design principles resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects (e.g., tautomerism) or impurities. Use heteronuclear correlation spectroscopy (HSQC, HMBC) to confirm connectivity. Cross-validate EIMS with High-Resolution Mass Spectrometry (HRMS) for accurate m/z determination. Re-crystallization or HPLC purification isolates enantiomers or diastereomers causing signal splitting .

Q. How do substituents on the benzyl group affect the physicochemical properties of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) increase carbonyl reactivity via inductive effects, while electron-donating groups (e.g., -CH₃) enhance solubility in nonpolar solvents. Thermogravimetric Analysis (TGA) measures thermal stability, and Differential Scanning Calorimetry (DSC) identifies melting points. Solvatochromic shifts in UV-Vis spectra correlate with polarity changes .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or Circular Dichroism (CD). Kinetic resolution during ring-closing metathesis (RCM) can favor one enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.